Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

Catalog No.
S12517369
CAS No.
M.F
C33H60LaO6
M. Wt
691.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedio...

Product Name

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum

Molecular Formula

C33H60LaO6

Molecular Weight

691.7 g/mol

InChI

InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

VTNJXVDFRGBYJC-LWTKGLMZSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La]

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La]

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is a coordination compound formed from lanthanum ions and the bidentate ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is characterized by its white solid form, with a molecular weight of approximately 688.72 g/mol and a CAS number of 14319-13-2. The structure features a central lanthanum ion coordinated to multiple oxygen atoms from the ligand, which enhances its stability and solubility in various solvents .

Typical of lanthanide complexes:

  • Formation of Chelates: The compound readily forms stable chelates with various anions and ligands due to the strong binding affinity of the lanthanum ion for oxygen.
  • Decomposition: Upon heating, the compound decomposes at temperatures above 370°C, releasing volatile components .
  • Reactivity with Water: It shows limited reactivity with water under neutral conditions but may hydrolyze in acidic or basic environments .

The biological activity of lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate has been explored primarily in the context of its potential therapeutic applications. Preliminary studies suggest that lanthanum compounds may exhibit:

  • Anticancer Properties: Some lanthanide complexes have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: There are indications that certain lanthanide compounds may possess antimicrobial properties against specific pathogens .

The synthesis of lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate typically involves the following methods:

  • Direct Reaction:
    • Lanthanum oxide or lanthanum carbonate is reacted with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent (e.g., ethanol or acetone) under reflux conditions.
    • The reaction is typically performed under an inert atmosphere to prevent moisture interference.
  • Solvent Evaporation:
    • After the reaction completion, the solvent is evaporated to obtain the solid complex.
    • Purification may involve recrystallization from a suitable solvent to enhance purity .

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate has several notable applications:

  • Catalysis: Used as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.
  • Materials Science: Employed in the synthesis of advanced materials such as phosphors and luminescent materials.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its unique chemical properties .

Interaction studies involving lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate focus on its behavior in biological systems and its interactions with other chemical species:

  • Metal Ion Interactions: Studies have shown that this compound can interact with various metal ions to form mixed-metal complexes.
  • Biological Interactions: Research indicates potential interactions with biomolecules that could influence cellular processes and therapeutic outcomes .

Similar Compounds

Several compounds share structural similarities with lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
Neodymium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate14319-14-3Similar chelation properties; used in lasers
Cerium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate14319-15-4Exhibits catalytic activity; used in catalysis
Praseodymium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate14319-16-5Known for unique optical properties; used in optics

The uniqueness of lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate lies in its specific coordination chemistry and potential applications across various fields such as material science and pharmaceuticals. Its stability and solubility make it particularly valuable compared to other similar compounds.

Precursor Selection Strategies for Lanthanide β-Diketonate Coordination

The synthesis of La(tmhd)₃ begins with the judicious selection of lanthanum precursors and β-diketonate ligands. Lanthanum chloride (LaCl₃) and lanthanum nitrate (La(NO₃)₃) are commonly employed due to their high solubility in polar solvents, which facilitates ligand substitution reactions. The ligand 2,2,6,6-tetramethyl-3,5-heptanedione (H-tmhd) is preferred for its steric bulk and thermal stability, which prevent ligand dissociation during high-temperature applications.

A critical factor in precursor selection is the metal-to-ligand stoichiometric ratio. Titration-based purity methods ensure a 1:3 molar ratio of La³⁺ to tmhd⁻, as deviations can lead to heteroleptic byproducts. For example, La(tmhd)₃ synthesized with a 99% assay purity exhibits a molecular weight of 688.72 g/mol, consistent with the formula C₃₃H₅₇O₆La. The ligand’s bidentate coordination mode is confirmed via infrared spectroscopy, which shows characteristic C=O stretching vibrations at 1590 cm⁻¹ and enolate C–O bonds at 1280 cm⁻¹.

Table 1: Comparison of Lanthanum Precursors for La(tmhd)₃ Synthesis

PrecursorSolubility (g/mL)Reaction Yield (%)Purity (Titration)
LaCl₃0.45 (Ethanol)9298.5%+
La(NO₃)₃0.67 (Ethanol)8897.8%+

Solvent-Mediated Ligand Exchange Dynamics in Heteroleptic Complex Formation

Solvent choice profoundly influences ligand exchange kinetics and complex stability. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate ligand substitution by stabilizing intermediate species through coordination. In La(tmhd)₃ synthesis, ethanol is typically used due to its ability to solubilize both lanthanum salts and H-tmhd while minimizing side reactions.

The ligand exchange mechanism proceeds via a stepwise displacement of counterions (e.g., Cl⁻ or NO₃⁻) by tmhd⁻. Nuclear magnetic resonance (NMR) studies of analogous europium complexes reveal that solvent polarity modulates the equilibrium between La(H-tmhd)₃ intermediates and the final product. For instance, in acetonitrile, the reaction reaches 90% completion within 2 hours, whereas in toluene, incomplete ligand substitution occurs even after 6 hours.

Key Dynamics:

  • Coordination Number: La³⁺ adopts an eight-coordinate geometry, with three bidentate tmhd⁻ ligands and two solvent molecules (e.g., DMSO) in intermediate stages.
  • Thermodynamic Stability: The formation constant (log K) of La(tmhd)₃ in ethanol is 10.2 ± 0.3, indicating high stability under ambient conditions.

Sublimation-Based Purification Techniques for High-Purity Coordination Compounds

Sublimation is the preferred method for purifying La(tmhd)₃ due to its low volatility and sensitivity to hydrolysis. The compound sublimes at 238–248°C under reduced pressure (10⁻³ Torr), yielding a white crystalline powder with 99.9% metal purity. Thermogravimetric analysis (TGA) confirms minimal mass loss (<1%) below 200°C, underscoring its thermal stability.

Table 2: Sublimation Parameters and Purity Outcomes

Temperature (°C)Pressure (Torr)Sublimation Rate (g/h)Purity (%)
24010⁻³0.1599.9
25010⁻³0.2299.5

The process eliminates residual solvents and unreacted ligands, which are detected via gas chromatography-mass spectrometry (GC-MS). Post-sublimation, X-ray diffraction (XRD) analysis reveals a monoclinic crystal system with unit cell parameters a = 14.2 Å, b = 8.7 Å, and c = 12.5 Å, consistent with a triple-stranded dinuclear structure observed in related lanthanide β-diketonates.

The tetramethylheptanedionate ligand system exhibits distinctive steric and electronic characteristics that profoundly influence the coordination behavior of lanthanum (III) complexes [2] [3]. The bulky tertiary-butyl groups positioned at the 2,2,6,6-positions of the heptanedionate backbone create significant steric congestion around the metal center, fundamentally altering the coordination geometry compared to less sterically demanding beta-diketonate ligands [9] [14].

The electronic structure of the tetramethylheptanedionate ligand demonstrates enhanced electron-donating capacity through the hyperconjugative effects of the methyl substituents [4] [14]. This increased electron density on the oxygen donor atoms strengthens the metal-ligand bonding interactions while simultaneously reducing the Lewis acidity of the lanthanum center [15] [23]. The energetic positioning of the ligand-to-metal charge transfer states is significantly influenced by these electronic modifications, with tetramethylheptanedionate complexes showing characteristic absorption bands around 370 nanometers corresponding to these transitions [4] [14].

Structural ParameterValueReference
Average Lanthanum-Oxygen Bond Distance2.33-2.34 Å [14]
Coordination Number7-10 [9] [19]
Melting Point238-248°C [2]
Molecular Weight691.7 g/mol [2]

The steric hindrance imposed by the tetramethylheptanedionate ligands results in highly distorted coordination geometries around the lanthanum center [9] [11]. Unlike the regular octahedral arrangements typically observed with smaller ligands, lanthanum tetramethylheptanedionate complexes adopt seven-coordinate monocapped octahedral or eight-coordinate square antiprismatic geometries depending on the presence of additional coordinating species [4] [14] [19].

The electronic effects extend beyond simple sigma-donation, with significant pi-orbital interactions contributing to the overall bonding scheme [4] [15]. Density functional theory calculations reveal substantial mixing between the ligand pi-orbitals and the lanthanum 4f and 6s orbitals, resulting in measurable covalent character in the metal-ligand bonds [15] [16]. This covalency, while modest compared to transition metal complexes, represents a significant departure from purely electrostatic bonding models traditionally applied to lanthanide coordination compounds [15] [28].

The spatial arrangement of the tetramethylheptanedionate ligands creates distinct coordination environments that influence the electronic transitions of the lanthanum center [4] [14]. The ligand field splitting patterns observed in these complexes demonstrate clear deviations from spherical symmetry, with crystal field parameters varying systematically with the degree of steric congestion [15] [16]. Temperature-dependent emission lifetime measurements reveal activation energies of approximately 3,300-3,900 reciprocal centimeters for charge transfer processes between the lanthanum excited states and ligand-to-metal charge transfer configurations [14].

Thermodynamic Stability of Lanthanum-Centered Coordination Spheres

The thermodynamic stability of lanthanum tetramethylheptanedionate complexes reflects the intricate balance between enthalpic stabilization from metal-ligand bonding and entropic factors associated with coordination sphere organization [5] [13] [21]. Comprehensive stability constant determinations reveal formation constants significantly higher than those observed for simple acetylacetonate analogues, primarily attributed to the enhanced chelating ability of the tetramethylheptanedionate ligand system [21] [22].

ComplexStability Constant (log K)Temperature (K)Reference
Lanthanum(III) tetramethylheptanedionate tris-complex27.70-29.05298 [5]
Comparative acetate complex8.29298 [5]
Mixed hydroxo complex7.61-8.96298 [5]

The coordination sphere stability demonstrates remarkable resistance to hydrolysis under ambient conditions, with decomposition temperatures exceeding 300°C [2] [3]. This thermal stability stems from the combination of strong lanthanum-oxygen coordination bonds and the protective steric environment created by the bulky alkyl substituents [3] [9]. The enthalpy of formation for these complexes exhibits characteristic lanthanide contraction effects, with binding energies decreasing systematically across the lanthanide series despite the constant ligand environment [13] [18].

Aqueous stability studies reveal complex pH-dependent equilibria involving multiple coordination species [5] [30]. At physiological pH values, the predominant species maintains three tetramethylheptanedionate ligands with variable numbers of coordinated water molecules depending on ionic strength and temperature [5] [8]. The hydration enthalpy contributions to the overall stability demonstrate significant compensation effects, where enthalpic destabilization from ligand coordination is offset by favorable entropic changes associated with water molecule release [13] [21].

The influence of coordination number variations on thermodynamic stability represents a critical factor in understanding these systems [8] [19] [20]. Lanthanum complexes readily accommodate coordination numbers ranging from seven to ten, with each coordination environment exhibiting distinct thermodynamic signatures [19] [20]. The transition between different coordination geometries occurs through low-energy pathways, indicating highly fluxional coordination spheres that rapidly equilibrate between multiple structural arrangements [8] [19].

Computational thermodynamic analyses using density functional theory methods reveal binding energies of approximately -150 to -200 kilojoules per mole for each tetramethylheptanedionate ligand [21] [23]. These calculations account for relativistic effects essential for accurate treatment of lanthanide systems and demonstrate excellent agreement with experimental calorimetric data [15] [21]. The calculated activation barriers for ligand exchange processes range from 40 to 60 kilojoules per mole, consistent with the observed kinetic lability of these coordination complexes [25] [26].

Competitive Ligand Displacement Mechanisms in Heterometallic Systems

The competitive ligand displacement behavior of lanthanum tetramethylheptanedionate complexes in heterometallic environments reveals sophisticated mechanistic pathways governed by both thermodynamic preferences and kinetic accessibility [11] [12] [25]. These systems demonstrate remarkable facility for ligand exchange reactions, enabling the formation of diverse heterometallic architectures through controlled displacement processes [11] [25] [27].

Heterometallic SystemExchange Rate Constant (reciprocal seconds)Activation Energy (kJ/mol)Reference
Lanthanum-Copper tetramethylheptanedionate2.90 × 10¹ - 2.76 × 10⁵45-65 [22]
Lanthanum-Transition Metal displacement5.12 × 10¹ - 1.33 × 10³50-70 [22]
Mixed ligand exchange systems1.3 × 10⁸ - 9.8 × 10⁸40-60 [25]

The mechanism of competitive ligand displacement proceeds through associative pathways characteristic of large, electropositive metal centers [25] [26] [29]. Initial coordination sphere expansion accommodates incoming ligands before bond-breaking processes occur, resulting in minimal activation barriers for substitution reactions [25] [29]. This mechanistic preference contrasts sharply with the dissociative pathways typically observed for smaller transition metal centers and reflects the inherent coordinative unsaturation of lanthanum complexes [26] [29].

Heterometallic complex formation involving lanthanum tetramethylheptanedionate demonstrates selective recognition of specific transition metal coordination environments [11] [12]. The methoxy-substituted derivatives of tetramethylheptanedionate exhibit particular affinity for square-planar copper(II) and nickel(II) centers, forming extended coordination polymers through bridging oxygen atom interactions [11] [12]. These assemblies maintain the integrity of individual metal coordination spheres while enabling electronic communication through the bridging ligand framework [11] [12].

The electronic factors governing competitive displacement reactions involve careful consideration of ligand field stabilization energies and charge transfer state interactions [12] [23] [24]. Lanthanum centers preferentially retain ligands that maximize electrostatic stabilization while minimizing unfavorable steric interactions [23] [24]. The relative stability of different ligand combinations can be predicted through computational analysis of frontier molecular orbital interactions and charge density distributions [15] [23].

Kinetic studies of ligand exchange processes reveal temperature-dependent activation parameters consistent with entropy-controlled reaction pathways [22] [25]. The large, positive activation entropies observed for these systems indicate significant reorganization of coordination sphere solvation during the transition state formation [22] [25]. Solvent effects play crucial roles in determining both the thermodynamic driving force and kinetic accessibility of displacement reactions [26] [30].

The vapor-phase transport properties of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate represent critical parameters that determine the efficacy of Metal-Organic Chemical Vapor Deposition processes. The precursor compound exhibits exceptional thermal stability and volatility characteristics that make it particularly suitable for controlled thin-film deposition applications [1] [2].

Thermal Sublimation Properties

The sublimation behavior of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate demonstrates optimal vaporization within the temperature range of 160-230°C, with the most efficient transport occurring at 170-200°C [1] [3]. Thermogravimetric analysis reveals that the precursor maintains structural integrity throughout the sublimation process, with minimal decomposition occurring below 300°C [4] [5]. The enthalpy of sublimation has been precisely determined through multiple measurement techniques, yielding values of 179.5 kJ/mol at 405 K and 143.6 kJ/mol at 485 K [6]. These thermodynamic parameters indicate strong intermolecular interactions while maintaining sufficient volatility for vapor transport applications.

Mass Transport Mechanisms

In-situ Fourier Transform Infrared spectroscopy investigations have provided comprehensive insights into the mass transport properties during Metal-Organic Chemical Vapor Deposition experiments [1] [2]. The precursor exhibits efficient vaporization characteristics that enable uniform delivery to substrate surfaces within the deposition temperature range of 350-500°C. The molecular structure, featuring a central lanthanum ion coordinated by three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, contributes to enhanced thermal robustness during vapor transport processes [4] [7].

The steric bulk of the tetramethyl-substituted ligands prevents aggregation in the vapor phase, ensuring consistent precursor delivery rates [4] [5]. Kinetic studies utilizing isothermal thermogravimetry have identified optimal transport conditions that minimize precursor decomposition while maximizing deposition efficiency [8] [9]. The time-reduced kinetic analysis reveals that the Avrami-Erofeev model with parameters Am=2, 3, and 4, along with R1 and R2 models, provide excellent agreement with experimental transport data [8].

Process Optimization Parameters

ParameterValueReference
Sublimation Temperature Range (°C)160-230Bedoya et al. 2006 [1]
Optimal Vaporization Temperature (°C)170-200PMC 2024 [3]
Deposition Temperature Range (°C)350-500Bedoya et al. 2006 [1]
Enthalpy of Sublimation (kJ/mol)179.5 (at 405K), 143.6 (at 485K)NIST WebBook 2004 [6]
Molecular Weight (g/mol)688.72Ereztech 2025 [4]
Melting Point (°C)238-248Ereztech 2025 [4]
Thermal Decomposition Onset (°C)>300Vulcanchem Data [5]
Mass Transport Rate at 200°CEfficient transport achievedBedoya et al. 2006 [1]
Vapor Pressure at 170°C (Torr)Suitable for CVD processBedoya et al. 2006 [1]
Carrier Gas Flow Rate (sccm)50-200 (typical Ar flow)Selvakumar et al. 2011 [9]

The addition of tetraglyme to precursor solutions has been evaluated as a method to enhance transport properties and reduce unwanted side reactions [1] [2]. Direct Liquid Injection equipped Metal-Organic Chemical Vapor Deposition reactors demonstrate superior performance when utilizing Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate, producing high-quality lanthanum oxide films with minimal carbon contamination [3] [10].

Surface Reaction Kinetics in Atomic Layer Deposition Processes

The surface reaction kinetics of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate in Atomic Layer Deposition processes exhibit complex mechanistic pathways that determine film growth characteristics and quality. The precursor demonstrates exceptional reactivity with hydroxylated surfaces while maintaining the self-limiting behavior essential for atomic-level thickness control [11] [12] [13].

Mechanistic Pathway Analysis

The surface reaction mechanism involves sequential ligand exchange processes that proceed through well-defined intermediate species [11] [12]. Initial precursor adsorption occurs through interaction with surface hydroxyl groups, resulting in the formation of surface-bound lanthanum species with partial ligand retention. Infrared spectroscopy analysis reveals that approximately 1.5 methyl ligands remain per deposited lanthanum atom at 300°C, decreasing to 0.8 ligands at 100°C [12] [13].

The reaction pathway can be described through the following sequence: initial precursor chemisorption leads to partial ligand exchange, followed by thermal decomposition of remaining organic ligands at elevated temperatures [11] [12]. Decomposed ligands generate characteristic vibrational bands at 1990 and 2110 cm⁻¹, corresponding to cyanamide or carbodiimide species [11] [12]. Despite ligand decomposition, the Atomic Layer Deposition process maintains ideal self-limiting behavior because decomposed fragments are effectively removed during subsequent water pulse cycles [12] [13].

Temperature-Dependent Kinetics

The optimal Atomic Layer Deposition temperature window for Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate spans 270-320°C, within which consistent growth rates of 0.4-0.7 Å per cycle are achieved [14] [15]. Below 270°C, incomplete precursor reactions result in non-uniform film thickness due to inadequate thermal energy for complete ligand exchange [14]. Above 320°C, precursor decomposition becomes significant, leading to reduced growth rates and potential incorporation of impurities [14].

Surface saturation kinetics demonstrate rapid achievement of equilibrium coverage, typically occurring within 5 seconds of precursor exposure [12] [13]. The high reactivity of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate with surface hydroxyl groups results in consumption of approximately 80% of available sites by the fifth Atomic Layer Deposition cycle [12] [13]. Surface coverage density measurements indicate lanthanum atomic densities of 3×10¹⁴ to 5×10¹⁵ atoms/cm² depending on deposition conditions [12] [13].

Process Parameter Optimization

ParameterValueReference
Optimal ALD Temperature Window (°C)270-320PMC 2015 [14]
Growth Rate (Å/cycle)0.4-0.7Coatings 2023 [15]; PMC 2015 [14]
Precursor Pulse Time (s)0.5-2.0PMC 2015 [14]
Purge Time (s)6-10PMC 2015 [14]
Surface Saturation Time (s)<5Harvard 2008 [12]
Ligand Exchange Reaction Energy (eV)Temperature dependentHarvard 2008 [12]
Surface Coverage Density (atoms/cm²)3×10¹⁴ - 5×10¹⁵Harvard 2008 [12]
Self-Limiting Behavior OnsetAbove 225°CSemantic Scholar 2018 [16]
Hydroxyl Group Consumption Rate80% by 5th cycleHarvard 2008 [12]
Film Uniformity (%)>95Various ALD studies

The hygroscopic nature of lanthanum oxide presents unique challenges in Atomic Layer Deposition processes, as the deposited films readily absorb atmospheric moisture [11] [12]. This characteristic necessitates extended purge times and controlled atmospheric conditions to maintain uniform film growth [16] [17]. Alternating cycles with trimethylaluminum and water have been successfully employed to mitigate moisture-related growth irregularities while maintaining overall film quality [12] [13].

Epitaxial Growth Mechanisms of Lanthanum-Doped Perovskite Thin Films

The epitaxial growth of lanthanum-doped perovskite thin films utilizing Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate as a precursor involves sophisticated crystallographic matching processes that determine the final film structure and properties. The growth mechanisms are governed by substrate-film lattice relationships, interfacial energetics, and thermodynamic driving forces for ordered crystalline arrangement [18] [19] [20].

Crystallographic Orientation Control

Epitaxial growth orientation is primarily determined by the lattice parameter matching between the perovskite film and the underlying substrate [21] [19]. For lanthanum-containing perovskite structures, optimal epitaxial relationships are achieved when the lattice mismatch remains below 4% for single-domain formation [19] [22]. The spacing between oxygen atoms in the perovskite structure plays a crucial role in determining the preferred growth orientation, with the first species to bond with the substrate being oxygen atoms [21].

Multiple epitaxial orientations can be achieved depending on substrate selection and growth conditions. The [4], , and orientations represent the most commonly observed growth directions for lanthanum-doped perovskite films [19] [23]. Domain formation patterns typically exhibit 90° and 180° domain configurations that help accommodate lattice strain between the film and substrate [24] [25]. The use of buffer layers, such as Strontium Ruthenium Oxide, enables epitaxial growth beyond substrate constraints, allowing for orientation engineering of functional oxide films [19] [22].

Interfacial Structure and Bonding

High-resolution aberration-corrected scanning transmission electron microscopy studies reveal atomically sharp interfaces between lanthanum-doped perovskite films and their substrates [18] [19]. The interface formation involves complex atomic rearrangement processes that minimize interfacial energy while maintaining crystallographic coherence. Interfacial bonding occurs through oxygen-mediated coordination that establishes the foundation for subsequent epitaxial growth [21].

The growth mechanism proceeds through nucleation and island formation, followed by coalescence to form continuous epitaxial films [18] [20]. Energy dispersive X-ray spectroscopy analysis confirms uniform elemental distribution across the film thickness, indicating successful incorporation of lanthanum dopants into the perovskite lattice structure [18] [26]. The formation of misfit dislocations at semicoherent interfaces provides strain relief while maintaining overall epitaxial relationships [20].

Thermal Processing and Structural Stability

ParameterValueReference
Substrate Temperature (°C)600-900Materials 2022 [18]
Lattice Mismatch Tolerance (%)<4% for single domainNano Letters 2024 [19]
Epitaxial Growth Orientation [4], ,Nano Letters 2024 [19]
Domain Formation Pattern90° and 180° domainsRSC 2018 [24]
Crystalline StructureCubic/Tetragonal PerovskiteOSTI 2019 [27]
Buffer Layer Thickness (nm)5-50Various epitaxy studies
Film-Substrate Interface QualityAtomically sharp interfaceMaterials 2022 [18]
Thermal Stability Range (°C)Up to 900Ceramics International 2023 [28]
Oxygen Partial Pressure (Torr)10⁻⁶ to 10⁻⁴Processing & Application 2012 [26]
Post-Annealing Temperature (°C)700-1100Processing & Application 2012 [26]

Thermal processing parameters significantly influence the final epitaxial film structure and properties [18] [29]. Substrate temperatures ranging from 600-900°C provide sufficient thermal energy for atomic mobility while preventing excessive interdiffusion [18] [28]. Post-annealing treatments at 700-1100°C facilitate structural ordering and eliminate point defects that may compromise epitaxial quality [26] [29].

The oxygen partial pressure during growth and annealing critically affects the stoichiometry and phase stability of lanthanum-doped perovskite films [26] [27]. Controlled atmospheres with oxygen partial pressures between 10⁻⁶ to 10⁻⁴ Torr maintain optimal oxidation states while preventing unwanted phase transformations [26] [27]. The thermal stability of epitaxial films extends up to 900°C, with preservation of crystalline structure and epitaxial relationships throughout this temperature range [28] [18].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

691.345353 g/mol

Monoisotopic Mass

691.345353 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

Explore Compound Types